molecular formula C12H11NO3S B8787874 2-Phenoxybenzenesulfonamide CAS No. 23393-41-1

2-Phenoxybenzenesulfonamide

Cat. No.: B8787874
CAS No.: 23393-41-1
M. Wt: 249.29 g/mol
InChI Key: GCSIJZVYEPPSDF-UHFFFAOYSA-N
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Description

2-Phenoxybenzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a phenoxy group at the 2-position. Its molecular structure (C₁₂H₁₁NO₃S) allows for diverse intermolecular interactions, particularly hydrogen bonding, which influence its crystallographic behavior. This compound has been investigated for its role in spontaneous resolution when methylated (e.g., N-methyl-2-phenoxybenzenesulfonamide), highlighting its relevance in chiral separation studies .

Properties

CAS No.

23393-41-1

Molecular Formula

C12H11NO3S

Molecular Weight

249.29 g/mol

IUPAC Name

2-phenoxybenzenesulfonamide

InChI

InChI=1S/C12H11NO3S/c13-17(14,15)12-9-5-4-8-11(12)16-10-6-2-1-3-7-10/h1-9H,(H2,13,14,15)

InChI Key

GCSIJZVYEPPSDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2S(=O)(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(4-Nitrophenoxy)benzoic Acid

  • Structure: Incorporates a nitro group at the 4-position of the phenoxy ring and a carboxylic acid instead of sulfonamide.
  • Crystallography: Forms a three-dimensional hydrogen-bonded framework in a triclinic system (Z' = 3), differing from 2-phenoxybenzenesulfonamide in packing density and symmetry .
  • Applications : Primarily studied for its hydrogen-bonding patterns, which are less complex than those of sulfonamide derivatives.

2-(4-Bromobenzenesulfonamido)-2-phenylacetic Acid Monohydrate

  • Structure : Combines a brominated benzenesulfonamide with a phenylacetic acid moiety.
  • Synthesis: Prepared via condensation of 4-bromobenzenesulfonyl chloride and phenylglycine, a method distinct from the phenoxy-substituted analogs .
  • Biological Relevance : Acts as a ligand in metal complexation and exhibits antimicrobial activity due to the electron-withdrawing bromine substituent .

2-(2-Chloroethoxy)benzenesulfonamide

  • Structure: Features a chloroethoxy side chain (C₈H₁₀ClNO₃S).
  • Properties: Soluble in DMSO and methanol, with a molecular weight of 235.68 g/mol. Unlike this compound, its smaller substituent reduces steric hindrance, favoring simpler crystal packing .
  • Applications : Used as a research chemical in drug discovery, particularly for probing sulfonamide reactivity .

N-Methyl-2-phenoxybenzenesulfonamide

  • Structure: Methylation of the sulfonamide nitrogen in this compound.
  • Crystallography: Adopts a monoclinic system with spontaneous resolution, enabling enantiomer separation—a property absent in the parent compound .
  • Significance: Demonstrates how minor structural modifications can dramatically alter crystallographic and chiral properties.

Methoxy-Substituted Analogs (e.g., 2-Methoxy-5-(2-oxopropyl)benzenesulfonamide)

  • Structure : Methoxy and oxopropyl substituents enhance polarity.
  • Industrial Use : Serves as a reference standard in chromatographic analysis due to its stability .

Data Table: Key Properties of this compound and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Crystallographic System Z' Key Applications/Properties
This compound C₁₂H₁₁NO₃S 249.29 Triclinic 4 Chiral resolution studies
2-(4-Nitrophenoxy)benzoic Acid C₁₃H₉NO₅ 259.22 Triclinic 3 Hydrogen-bonding frameworks
2-(2-Chloroethoxy)benzenesulfonamide C₈H₁₀ClNO₃S 235.68 Not reported Solubility in DMSO/methanol
N-Methyl-2-phenoxybenzenesulfonamide C₁₃H₁₃NO₃S 263.31 Monoclinic 1 Spontaneous resolution
2-Methoxy-5-(2-oxopropyl)benzenesulfonamide C₁₁H₁₅NO₄S 265.31 Not reported Chromatographic reference

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